N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-methyl-3-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-1H-pyrazole and 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Reaction Steps: The process involves the formation of an amide bond through a coupling reaction, often facilitated by reagents such as carbodiimides (e.g., DCC, EDC) or coupling agents like HATU.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature and pressure.
Catalysts: Catalysts may be employed to increase the efficiency of the reaction and reduce by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in a different set of chemical properties.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups, altering the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include iron powder and hydrochloric acid or tin chloride.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: It has shown potential as an antileishmanial and antimalarial agent. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer. Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrazole core can bind to enzymes or receptors, altering their activity. The nitro group plays a crucial role in the compound's reactivity, influencing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A related compound with potential kinase inhibitory activity.
4-Chloro-1H-pyrazole: A simpler pyrazole derivative used in various chemical syntheses.
Uniqueness: N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-methyl-3-nitro-1H-pyrazole-5-carboxamide stands out due to its dual nitro groups and the presence of a phenyl ring, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-2-methyl-5-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-19-12(6-13(18-19)21(23)24)14(22)17-10-2-4-11(5-3-10)20-8-9(15)7-16-20/h2-8H,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQWNULQYUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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